tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC18632617

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O4 |

|---|---|

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-5-7(14)6-12-9(8)16-4/h5-6,14H,1-4H3,(H,13,15) |

| Standard InChI Key | FLWIHBJDFXSSFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

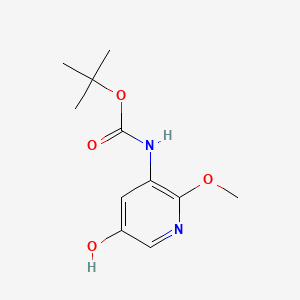

The compound’s structure consists of a pyridine ring substituted with a methoxy group at position 2, a hydroxyl group at position 5, and a tert-butyl carbamate moiety at position 3 (Figure 1). This arrangement introduces both hydrophilic (hydroxyl) and hydrophobic (tert-butyl) regions, influencing solubility and reactivity. The IUPAC name, tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate, reflects these substituents’ positions.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₄ |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)OC |

| InChI Key | FLWIHBJDFXSSFJ-UHFFFAOYSA-N |

| PubChem CID | 163293494 |

The SMILES string highlights the tert-butyloxycarbonyl (BOC) group attached to the pyridine nitrogen, a common protecting group in organic synthesis. The hydroxyl and methoxy groups provide sites for further functionalization, such as etherification or phosphorylation.

Synthesis and Reaction Optimization

Synthetic Pathway

The primary synthesis route involves coupling 5-hydroxy-2-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine (Scheme 1):

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Time: 4–12 hours

-

Yield: ~60–75% (optimized)

The reaction proceeds via nucleophilic attack of the pyridine’s amine on the chloroformate’s carbonyl carbon, releasing HCl, which is neutralized by the base.

Optimization Strategies

Key parameters influencing yield and purity include:

-

Reagent stoichiometry: A 1:1.2 molar ratio of pyridine derivative to chloroformate minimizes side products.

-

Base selection: Triethylamine outperforms weaker bases in scavenging HCl, preventing protonation of the pyridine nitrogen.

-

Concentration: Dilute conditions (~0.1 M) reduce dimerization or polymerization side reactions.

Comparative studies with brominated analogs (e.g., tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate) reveal that electron-withdrawing substituents like bromine slow the reaction due to reduced nucleophilicity.

Purification and Analytical Methods

Chromatographic Purification

Crude product purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate). The hydroxyl group’s polarity necessitates careful solvent selection to prevent tailing. Analytical HPLC (C18 column, 254 nm) confirms ≥98% purity in commercial samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume